Chlormezanone: A Technical Guide to its Mechanism of Action
Chlormezanone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormezanone (B1668783) is a centrally acting, non-benzodiazepine anxiolytic and muscle relaxant formerly used for the management of anxiety and treatment of muscle spasms.[1][2][3] Marketed under trade names such as Trancopal and Fenaprim, the drug was first approved in 1960.[2][4] However, it was withdrawn from markets worldwide in 1996 due to rare but severe and serious cutaneous reactions, including toxic epidermal necrolysis.[1][5] Despite its discontinued (B1498344) status, understanding its mechanism of action remains relevant for the development of new therapeutics targeting similar pathways. This guide provides an in-depth technical overview of the research into chlormezanone's mechanism of action, consolidating available data and experimental methodologies.
Core Mechanism of Action: GABAergic System Modulation
The primary therapeutic effects of chlormezanone are attributed to its action on the central nervous system, specifically through the modulation of the gamma-aminobutyric acid (GABA) system.[6] GABA is the principal inhibitory neurotransmitter in the brain, and its activity is crucial for regulating neuronal excitability.[2][6]
Multiple studies indicate that chlormezanone binds to the central benzodiazepine (B76468) binding site of the GABA-A receptor complex.[1][4][7] Acting as a positive allosteric modulator, chlormezanone potentiates the effects of GABA.[1][4][8] This potentiation enhances the influx of chloride ions through the GABA-A receptor channel, leading to hyperpolarization of the neuron.[2] The increased inhibition reduces neuronal excitability, which manifests as anxiolytic and muscle relaxant effects.[2][6] This action is thought to increase the inhibition of the ascending reticular activating system and block the cortical and limbic arousal that follows stimulation of reticular pathways.[1][4][9]
A prominent effect observed is the preferential depression of spinal polysynaptic reflexes over monosynaptic reflexes, contributing to its muscle relaxant properties.[4][9][10]
Other Potential Mechanisms of Action
Research has suggested that chlormezanone's activity may not be limited to the GABAergic system. One study investigating the effects of various centrally acting muscle relaxants on ion channels in pituitary GH3 cells found that chlormezanone (at a concentration of 30 µM) enhanced the activity of large-conductance Ca²⁺-activated K⁺ (BK_Ca) channels.[11] This action could also contribute to the reduction of neuronal excitability.
Pharmacokinetics and Metabolism
The disposition of chlormezanone has been characterized in human and animal studies. It is rapidly absorbed from the gastrointestinal tract, with effects seen within 15 to 30 minutes.[4]
Quantitative Pharmacokinetic Data
A study in eight healthy male volunteers provided key pharmacokinetic parameters following oral administration.[12] The data suggests a potential for chlormezanone to induce its own metabolism, as indicated by the faster elimination and lower area under the curve (AUC) after chronic dosing compared to a single dose.[12]
| Parameter | Single Dose (400 mg) | Multiple Doses (400 mg/day for 8 days) |
| Cmax (Peak Plasma Concentration) | 4.62 ± 0.75 mg/L | Not Applicable |
| Tmax (Time to Peak Concentration) | 2.18 ± 1.49 h | Not Applicable |
| AUC (Area Under the Curve) | 224.93 ± 27.79 mg·h/L (AUC 0-∞) | 164.19 ± 21.70 mg·h/L (AUC at steady state) |
| Terminal Half-life (T½) | 40.50 ± 4.19 h | 37.14 ± 3.18 h |
| Trough Plasma Conc. (Day 7) | Not Applicable | 2.97 ± 0.45 mg/L |
| Trough Plasma Conc. (Day 9) | Not Applicable | 5.41 ± 0.90 mg/L |
| Table 1: Pharmacokinetic Parameters of Chlormezanone in Healthy Male Volunteers.[12] |
Metabolism
Biotransformation of chlormezanone is extensive. Studies using radiolabeled chlormezanone in rats and mice identified several urinary metabolites.[13] The formation of 4-chlorohippuric acid, a major metabolite in humans, involves non-enzymatic hydrolysis of the parent drug.[4][9]
| Metabolite | Species Identified In |
| p-Chlorobenzoic acid | Rats, Mice |
| p-Chlorohippuric acid | Rats, Mice, Humans |
| N-methyl-p-chlorobenzamide | Rats, Mice |
| 2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid | Rats, Mice |
| 3-Sulphopropionic acid | Rats, Mice |
| Glucuronide of p-chlorobenzoic acid | Rats, Mice |
| Table 2: Identified Metabolites of Chlormezanone.[4][9][13] |
Experimental Protocols
Pharmacokinetic Analysis in Healthy Volunteers
This protocol outlines the methodology used to determine the pharmacokinetic profile of chlormezanone.[12]
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Study Design: An open-label study involving eight healthy male subjects.
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Single-Dose Phase: Subjects received a single oral dose of 400 mg chlormezanone. Blood samples were collected at predetermined time points to characterize the absorption, distribution, and elimination phases.
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Multiple-Dose Phase: Following a washout period, subjects received 400 mg of chlormezanone daily for eight days. Blood samples were collected to determine trough plasma concentrations and to characterize the steady-state pharmacokinetics.
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Bioanalytical Method: Plasma concentrations of chlormezanone were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
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Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, were calculated from the plasma concentration-time data.
Metabolite Identification in Animal Models
This protocol describes the general steps for identifying chlormezanone metabolites in preclinical studies.[13]
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Test System: Male rats and mice.
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Dosing: Oral administration of [¹⁴C]-labeled chlormezanone to facilitate the tracking of the drug and its metabolites.
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Sample Collection: Urine and bile were collected over a specified period (e.g., 24 hours for rats).
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Metabolite Separation: Collected samples were analyzed using chromatographic techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) to separate the parent drug from its metabolites.
-
Metabolite Identification: The chemical structures of the separated metabolites were elucidated using Mass Spectrometry (MS).
Ion Channel Activity Assessment
This protocol is based on experiments investigating the effect of centrally acting muscle relaxants on BK_Ca channels in cell lines.[11]
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Test System: Pituitary GH3 cells or neuroblastoma IMR-32 cells, which endogenously express BK_Ca channels.
-
Methodology: Electrophysiological recordings, specifically using the patch-clamp technique in both whole-cell and inside-out configurations.
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Procedure:
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Cells are cultured and prepared for electrophysiological recording.
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In the whole-cell configuration, a baseline Ca²⁺-activated K⁺ current (I_K(Ca)) is recorded.
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Chlormezanone (e.g., 30 µM) is applied to the bath, and changes in I_K(Ca) are measured to determine its effect.
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In the inside-out configuration, a patch of the cell membrane containing single BK_Ca channels is excised.
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Chlormezanone is applied to the intracellular side of the membrane patch to observe direct effects on single-channel properties, such as open probability and mean open/closed times.
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Data Analysis: The recorded currents are analyzed to quantify the effect of chlormezanone on channel activity, including determining any shift in the voltage-activation curve.
Logical Relationship of Effects
The mechanism of chlormezanone can be visualized as a cascade from molecular interaction to the ultimate therapeutic and adverse effects.
Conclusion
The primary mechanism of action for chlormezanone is well-established as the positive allosteric modulation of GABA-A receptors, leading to enhanced central nervous system inhibition.[1][2][4] This action underlies its efficacy as both an anxiolytic and a skeletal muscle relaxant. Pharmacokinetic data indicates a long half-life and potential for auto-induction of its metabolism.[12] While its clinical use has ceased due to safety concerns, the detailed study of its pharmacology provides valuable insights for the rational design of safer and more effective modulators of the GABAergic system and other related neurological pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Chlormezanone used for? [synapse.patsnap.com]
- 3. Chlormezanone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Chlormezanone | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlormezanone - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Chlormezanone? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. chlormezanone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Chlormezanone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. drugtodayonline.com [drugtodayonline.com]
- 11. Stimulatory effects of chlorzoxazone, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetics of chlormezanone in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotransformation of chlormezanone, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
